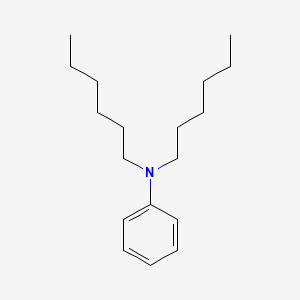

N,N-Dihexylaniline

Description

Contextualization of N,N-Dialkylanilines in Organic Chemistry and Materials Science

N,N-dialkylanilines are a class of tertiary amines derived from aniline (B41778), where two alkyl groups replace the hydrogen atoms on the amino nitrogen. This structural modification significantly influences their chemical behavior compared to aniline. The presence of the alkyl groups increases the electron-donating capacity of the nitrogen atom, which in turn enhances the basicity of the molecule and modulates the electronic properties of the aromatic ring. This heightened reactivity makes N,N-dialkylanilines versatile precursors and building blocks in organic synthesis for creating more complex molecules, including a wide array of dyes and pharmaceuticals.

In the realm of materials science, N,N-dialkylanilines serve as crucial intermediates for functional materials. They are utilized as stabilizers in the production of polymers such as polyvinyl chloride (PVC) and as components in the synthesis of materials with tailored optical and electronic properties. Modern synthetic strategies are also exploring the metal-free functionalization of N,N-dialkylanilines, leveraging the reactivity of the amino group to enable controllable and environmentally friendly aromatic substitution reactions. Their utility extends to classic organic reactions, such as the Tscherniac-Einhorn reaction for amidomethylation, and advanced methods for creating complex heterocyclic structures.

Significance of N,N-Dihexylaniline as a Functionalized Aniline Derivative

This compound, with the molecular formula C18H31N, is a specific derivative of aniline featuring two hexyl groups attached to the nitrogen atom. These long alkyl chains are a defining feature, giving the molecule distinct physical and chemical properties that underpin its significance. It typically presents as a colorless to pale yellow liquid and is soluble in common organic solvents while being insoluble in water.

The lipophilic nature conferred by the hexyl groups makes this compound a valuable intermediate in various synthetic processes, particularly in the production of specialized dyes, pigments, and pharmaceuticals. It also finds application as a stabilizer and a corrosion inhibitor in industrial contexts. Beyond these roles, the electron-donating character of the dihexylamino group makes this compound a potent component in the design of functional organic materials, where it can influence electronic and photophysical properties.

Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H31N | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~320-330°C | |

| Melting Point | ~-20°C |

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research highlights the utility of this compound as a building block for advanced materials with specific functionalities, particularly in optics and electronics. Its incorporation into larger π-conjugated systems is a prominent trend.

Detailed research findings include:

Photophysical Materials: Scientists have synthesized symmetrically substituted diphenylacetylene (B1204595) derivatives, such as 4,4'-(ethyne-1,2-diyl)bis(this compound) (dDHADPA), to study their spectral and photophysical characteristics. In another study, this compound was incorporated as a 4-ethynyl-N,N-dihexylaniline substituent into naphthalene (B1677914) bisimides. This modification was shown to shift the material's absorbance to longer wavelengths (a red-shift) and improve its fluorescence quantum yield, indicating its potential for creating novel dyes.

Nonlinear Optics: The compound has been used as an electron-rich moiety in highly π-conjugated 4,4′-diethynylazobenzene derivatives. These materials are being investigated for their transient nonlinear optical responses, which are important for applications in optical devices.

Molecular Architectures: Research into complex molecular structures has utilized this compound. It has been employed in the synthesis of tetrasubstituted pyrene (B120774) molecules for the study of their photophysical properties and has served as a potent electron-donor unit in reactions with tetracyanoethylene (B109619) (TCNE) to form star-shaped molecules.

Energy and Lubrication: Emerging research points to the potential of this compound in energy applications, with one study mentioning its use in enhancing the performance of quasi-solid-state dye-sensitized solar cells. Separately, it has been investigated as an ashless Total Base Number (TBN) source for lubricating oil compositions.

Interdisciplinary Relevance and Research Opportunities

The unique properties of this compound position it at the intersection of several scientific disciplines, opening up numerous avenues for future research.

Advanced Organic Synthesis: The development of novel synthetic methodologies, such as direct C-H bond functionalization, provides new ways to use N,N-dialkylanilines. Applying these techniques to this compound could enable the streamlined synthesis of complex molecules and novel heterocyclic systems, such as N-alkylindoles, for medicinal chemistry and materials science.

Materials Chemistry and Electronics: As a strong electron-donating building block, this compound is a prime candidate for the design of new organic semiconductors. Future work could focus on synthesizing novel polymers and small molecules incorporating this moiety for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.

Photovoltaics: The preliminary connection to dye-sensitized solar cells suggests a significant research opportunity. A promising direction is the investigation of this compound derivatives as potential hole-transport materials (HTMs) in perovskite solar cells. These could offer a more stable and cost-effective alternative to current benchmark materials like spiro-OMeTAD.

Industrial Applications: The established use of this compound as a corrosion inhibitor and lubricant additive can be further explored and optimized. Research into new formulations or its incorporation into novel polymer composites could lead to enhanced performance and wider industrial adoption.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dihexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYRVXQIGUEFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196113 | |

| Record name | N,N-Dihexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-09-5 | |

| Record name | N,N-Dihexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dihexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Di-N-hexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dihexylaniline

Direct N-Alkylation Strategies for N,N-Dihexylaniline Synthesis

The most common approach to synthesizing this compound involves the direct N-alkylation of aniline (B41778). This can be achieved through several methods, each with distinct advantages and reaction conditions.

Alkylation with Haloalkanes (e.g., Bromohexane) and Base Catalysis

A well-established method for the synthesis of this compound is the reaction of aniline with an alkyl halide, such as 1-bromohexane, in the presence of a base. The base plays a crucial role in neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the tertiary amine. Potassium hydroxide (B78521) is a commonly used base for this transformation.

The reaction typically involves heating a mixture of aniline, an excess of 1-bromohexane, and powdered potassium hydroxide. The use of excess alkylating agent helps to ensure the complete di-alkylation of the aniline nitrogen. After an extended reaction time at elevated temperatures, the product is isolated by extraction and purified by vacuum distillation to separate it from any remaining starting materials and mono-alkylated by-product.

Table 1: Synthesis of this compound via Alkylation with 1-Bromohexane

| Reactants | Base | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aniline, 1-Bromohexane | Potassium Hydroxide | 130 °C | 40 h | 45% |

Alkylation with p-Toluenesulfonic Acid Alkyl Esters

An alternative to haloalkanes as alkylating agents is the use of p-toluenesulfonic acid alkyl esters (alkyl tosylates). This method offers an advantage as higher alkyl tosylates can be more satisfactory than the corresponding alkyl halides, which can be sluggish in reactivity. The synthesis involves preparing the alkyl p-toluenesulfonate from p-toluenesulfonyl chloride and the corresponding alcohol (in this case, hexanol). This alkylating agent then reacts with aniline under basic conditions to yield the N,N-dialkylated product.

A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. The reaction is typically carried out at elevated temperatures, and the final product is purified by column chromatography. This method is noted for its high yield and purity, making it suitable for larger-scale production.

Alternative Alkylation Approaches (e.g., with Paraformaldehyde and Oxalic Acid Dihydrate for related compounds)

While not directly reported for this compound, a solvent-free and formalin-free Eschweiler-Clarke type methylation of amines using paraformaldehyde and oxalic acid dihydrate has been demonstrated for the synthesis of N,N-dimethylaniline. This reaction proceeds by the decomposition of oxalic acid to formic acid, which acts as the reducing agent. For primary amines like aniline, a stoichiometric ratio of 2:1 of formaldehyde (B43269) to amine is used, with a significant molar excess of oxalic acid dihydrate. The reaction is heated to temperatures around 100-120 °C. This methodology could potentially be adapted for the synthesis of other N,N-dialkylanilines, although the use of higher aldehydes would be necessary.

Catalytic N-Alkylation Processes

Catalytic methods represent a more atom-economical and sustainable approach to N-alkylation. These processes often utilize alcohols as alkylating agents, with water being the only byproduct.

Reductive Amination: One such catalytic approach is reductive amination. This can be performed in a one-pot reaction where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of aniline with hexanal. The reaction is often catalyzed by transition metals like palladium on carbon (Pd/C). The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine. The choice of solvent and hydrogen source (e.g., ammonium (B1175870) formate) can influence the reaction's efficiency and selectivity.

Borrowing Hydrogen (or Hydrogen Autotransfer): This is a powerful and sustainable catalytic strategy for the N-alkylation of amines with alcohols. In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the alkylated amine and water. Various transition metal complexes, including those based on manganese and nickel, have been developed for this purpose. These catalytic systems can tolerate a wide range of functional groups and often operate under mild conditions. For instance, nickel-catalyzed N-alkylation of anilines with alcohols has been shown to be highly selective for monoalkylation.

Table 2: Catalytic N-Alkylation of Anilines with Alcohols

| Catalyst System | Alcohol | Base | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Manganese Pincer Complex | Benzyl Alcohol | t-BuOK | 80 °C | Selective monoalkylation | |

| NiBr₂, 1,10-phenanthroline | Benzyl Alcohol | t-BuOK | 130 °C | 99% selectivity for N-benzylaniline | |

| Ruthenium Complex | 1-Hexanol | KOtBu | Not specified | N-Alkylation of anilines |

Functionalization and Derivatization of the Aniline Core

The electron-donating nature of the dihexylamino group strongly activates the aromatic ring of this compound towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions of this compound (e.g., Vilsmeier Formylation)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent is a weak electrophile that readily reacts with activated aromatic systems such as N,N-dialkylanilines.

In the case of this compound, Vilsmeier formylation introduces a formyl group (-CHO) onto the aromatic ring, predominantly at the para position due to steric hindrance from the bulky dihexylamino group. This reaction is a key step in the synthesis of more complex molecules, such as 4-(N,N-dihexylamino)benzaldehyde, which can be used as an intermediate in the preparation of dyes and other functional materials. The reaction involves treating this compound with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde product. wikipedia.org

Table 3: Vilsmeier Formylation of this compound

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Dimethylformamide, POCl₃ | 4-(N,N-dihexylamino)benzaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound, these reactions are pivotal for the synthesis of functionalized derivatives with tailored electronic and photophysical properties. Halogenated this compound serves as a key building block in these transformations.

A common strategy involves the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. For instance, the reaction of a halogenated this compound with an appropriate alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst can yield various alkyne-substituted this compound derivatives. This methodology has been successfully employed in the synthesis of 4,4'-Ethynylenebis(this compound).

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, typically involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and preventing side reactions. beilstein-journals.org

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving halogenated this compound derivatives:

| Halogenated Substrate | Coupling Partner | Catalyst System | Product | Application |

| 4-Bromo-N,N-dihexylaniline | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 4-Alkynyl-N,N-dihexylaniline | Synthesis of conjugated polymers |

| 4-Iodo-N,N-dihexylaniline | Arylboronic acid | Pd(OAc)₂, Ligand, Base | 4-Aryl-N,N-dihexylaniline | Organic electronics |

| 3,4-Diethynyl-N,N-dihexylaniline (as a monomer) | Itself (oxidative polymerization) | Not specified | Poly(o-phenylenebutadiynylene) derivative | Donor-acceptor type polymers |

Synthesis of Conjugated this compound Derivatives

Conjugated derivatives of this compound are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on the palladium-catalyzed cross-coupling reactions mentioned previously.

For example, the Sonogashira polycondensation of monomers like 3,4-diethynyl-N,N-dihexylaniline can lead to the formation of poly(o-phenyleneethynylene) and poly(o-phenylenebutadiynylene) derivatives. These polymers possess extended π-conjugated systems, which are responsible for their unique electronic and optical properties. The resulting polymers can exhibit well-defined charge-transfer bands, making them suitable for use as donor-acceptor type materials.

Another approach involves the synthesis of donor-acceptor (D-A) conjugates. For instance, this compound can be incorporated as the donor moiety and coupled with an acceptor unit. A notable example is the synthesis of naphthalene (B1677914) bisimide derivatives substituted with 4-ethynyl-N,N-dihexylaniline. These compounds are synthesized from a common precursor, 2,6-dibromonaphthalene (B1584627) tetracarboxylic dianhydride, and exhibit red-shifted absorbance and enhanced fluorescence quantum yields, highlighting their potential as dyes.

The synthesis of these conjugated systems often involves multi-step procedures, and the final products are characterized using various spectroscopic and electrochemical techniques to evaluate their properties.

The following table provides examples of synthesized conjugated this compound derivatives and their key properties:

| Derivative | Synthetic Method | Key Properties | Potential Application |

| Poly(o-phenylenebutadiynylene) from 3,4-diethynyl-N,N-dihexylaniline | Sonogashira polycondensation or oxidative polymerization | Well-defined charge-transfer (CT) band | Donor-acceptor type polymer |

| Naphthalene bisimide with 4-ethynyl-N,N-dihexylaniline substituent | Sonogashira cross-coupling | Red-shifted absorbance, enhanced fluorescence quantum yield | Dyes |

| Dicyanomethylenedihydrofuran (DCDHF) fluorophores with bisaromatic conjugation | Multi-step synthesis including coupling with this compound derivatives | High photon emission rates, environmentally sensitive fluorescence | Single-molecule emitters for bio-imaging |

Mechanistic Investigations of this compound Formation and Reactivity

Mechanistic studies are crucial for understanding the formation and reactivity of this compound and its derivatives, allowing for the optimization of synthetic routes and the design of new reactions.

The formation of N,N-dialkylanilines can be subject to mechanistic investigations. For instance, studies on the oxidative Mannich reaction of N,N-dialkylanilines with tert-butyl hydroperoxide (TBHP) as an oxidant have proposed a general mechanism involving a rate-determining single electron transfer (SET). In this process, a tert-butylperoxy radical is the primary oxidant. The reaction proceeds through the formation of an iminium ion, which is then trapped. While this study focused on N,N-dimethylaniline, the principles can be extended to understand the reactivity of the α-hydrogens in this compound under oxidative conditions.

The reactivity of this compound in other transformations is also of interest. For example, photocatalytic reactions using graphitic carbon nitride (g-CN) can lead to the formylation of anilines. Mechanistic investigations have shown that the excited state of g-CN can trigger the formation of reactive α-amino radical species from anilines.

In the context of electropolymerization, the anodic oxidation of N,N-dialkylanilines has been studied using techniques like rapid scan cyclic voltammetry. These studies reveal that the reaction pathways can be complex and depend on factors such as the concentration of the amine. The initial step is the formation of a radical cation.

The following table summarizes key mechanistic insights into reactions involving N,N-dialkylanilines:

| Reaction | Key Mechanistic Steps | Investigated with |

| Transition metal-catalyzed oxidative Mannich reaction | Rate-determining single electron transfer (SET), formation of tert-butylperoxy radical, formation of an iminium ion. | N,N-dimethylaniline |

| Photocatalytic formylation | Visible-light absorption by g-CN, formation of reactive α-amino radical species from anilines. | N,N-dimethylaniline |

| Anodic oxidation | Formation of a primary radical cation, subsequent coupling reactions. | N,N-dimethylaniline |

Purification and Isolation Techniques for this compound and Its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for their intended applications, particularly in materials science and electronics. A variety of chromatographic and other separation techniques are employed.

Column chromatography is a widely used method for the purification of this compound derivatives. For instance, after synthesis, the crude product can be adsorbed onto silica (B1680970) gel and eluted with a suitable solvent system, such as a hexane/ether mixture, to isolate the desired compound.

For more challenging separations, particularly for complex mixtures or to obtain very high purity, preparative techniques like preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC) are utilized. These methods offer higher resolution and are often used in the final purification steps.

Other techniques that can be applied include:

Liquid-liquid extraction: This is often used as an initial workup step to separate the product from the reaction mixture based on its solubility in different immiscible solvents.

Recrystallization: This technique is effective for purifying solid derivatives, where the compound is dissolved in a hot solvent and allowed to crystallize upon cooling, leaving impurities in the solution.

Distillation: For liquid products like this compound itself, distillation, potentially under vacuum for high-boiling point compounds, can be an effective purification method.

A patent for purifying N,N-dimethylaniline describes a process involving acylation of impurities with an organic acid anhydride, followed by neutralization and distillation. This approach could potentially be adapted for the purification of this compound.

The choice of purification technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities.

Here is a table outlining common purification techniques and their applications for this compound and its derivatives:

| Technique | Principle | Application Example |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Isolation of synthesized this compound derivatives using a silica gel column and a hexane/ether eluent. |

| Preparative Thin-Layer Chromatography (PTLC) | Separation on a layer of adsorbent material, followed by scraping and extraction of the desired band. | Final purification of small quantities of highly pure compounds. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Achieving high purity for analytical standards or demanding applications. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Initial workup of reaction mixtures. |

| Recrystallization | Purification of solids based on differences in solubility at different temperatures. | Purification of solid derivatives of this compound. |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of this compound itself. |

Advanced Spectroscopic and Electrochemical Characterization of N,n Dihexylaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom in the N,N-Dihexylaniline molecule can be constructed.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the two hexyl chains.

The signals for the hexyl groups are clearly defined and provide a characteristic pattern:

A triplet signal for the methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂).

A series of multiplets for the four methylene groups within the middle of the hexyl chains.

A triplet signal for the terminal methyl (CH₃) protons at the end of the hexyl chains.

A representative dataset for the hexyl chain protons, based on a substituted derivative, is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~3.30 | Triplet (t) | ~7.5 | 4H | N-CH₂ -(CH₂)₄-CH₃ |

| ~1.65 | Multiplet (m) | - | 4H | N-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~1.35 | Multiplet (m) | - | 12H | N-(CH₂)₂-(CH₂)₃ -CH₃ |

| ~0.92 | Triplet (t) | ~7.5 | 6H | N-(CH₂)₅-CH₃ |

Table 1: Representative ¹H NMR data for the dihexylamino group in a derivative of this compound.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Similar to the proton NMR data, the ¹³C NMR data for the hexyl chains can be accurately described using substituted derivatives. The carbon atom of the N-CH₂ group appears around 51 ppm. The internal methylene carbons of the hexyl chain show a series of signals between 22 and 32 ppm, and the terminal methyl carbon appears furthest upfield at approximately 14 ppm. For the aromatic ring, the carbon atom attached to the nitrogen (C-N) is the most deshielded among the ring carbons due to the electronegativity of nitrogen, but it is also shielded by resonance effects. The other aromatic carbons appear in the typical range of 110-150 ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C -N (Aromatic C1) |

| ~129.0 | Aromatic C -H |

| ~115.0 | Aromatic C -H |

| ~112.0 | Aromatic C -H |

| ~51.1 | N-C H₂-(CH₂)₄-CH₃ |

| ~31.7 | N-CH₂-C H₂-(CH₂)₃-CH₃ |

| ~27.2 | N-(CH₂)₂-C H₂-CH₂-CH₂-CH₃ |

| ~26.9 | N-(CH₂)₃-C H₂-CH₂-CH₃ |

| ~22.7 | N-(CH₂)₄-C H₂-CH₃ |

| ~14.1 | N-(CH₂)₅-C H₃ |

Table 2: Expected ¹³C NMR chemical shifts for this compound, based on data from a substituted derivative.

Proton (¹H) NMR Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A key feature for this tertiary amine is the absence of any N-H stretching bands, which would typically appear around 3300-3500 cm⁻¹.

The primary absorptions are associated with the aliphatic hexyl chains and the aromatic ring. Data from related complex molecules containing the this compound moiety confirms these assignments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955-2920 | Symmetric & Asymmetric Stretch | Aliphatic C-H |

| 2870-2850 | Symmetric & Asymmetric Stretch | Aliphatic C-H |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1465 | Scissoring Bend | Aliphatic CH₂ |

| 1370-1250 | C-N Stretch | Aryl-N |

| 850-750 | C-H Out-of-plane Bend | Aromatic Ring |

Table 3: Characteristic Infrared absorption bands expected for this compound.

Raman spectroscopy provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. This technique is particularly powerful for studying the conjugated backbones of polymers derived from aniline. For polyanilines, which can exist in different oxidation states (leucoemeraldine, emeraldine, pernigraniline), Raman spectroscopy is sensitive to the structure of the polymer chain and its level of doping.

Research on polyaniline (PANI) and its substituted derivatives reveals characteristic Raman bands that serve as markers for the polymer's structure and electronic state.

C-H Bending: A band around 1180 cm⁻¹ is attributed to the C-H bending vibrations of the benzene (B151609) rings in the polymer backbone.

C-N Stretching: The stretching of the amine C-N bond in benzenoid units is observed near 1250 cm⁻¹.

Polaronic Structures: A key band around 1336 cm⁻¹ is assigned to the C-N⁺• stretching of polarons (radical cations), which are indicative of the conductive, doped state of the polymer. The position of this band is sensitive to the degree of electron delocalization.

Ring Stretching Modes: The C=C stretching vibrations of the quinoid rings (oxidized units) are found around 1599 cm⁻¹, while the C-C stretching of the benzenoid rings (reduced units) appears near 1625 cm⁻¹. The relative intensities of these bands provide a measure of the oxidation state of the polyaniline chain.

The formation of different structural units, such as phenazine-like structures resulting from ortho-coupling during polymerization, can also be detected by the appearance of specific Raman bands.

Infrared (IR) Spectroscopy

Electronic Spectroscopy for Optoelectronic Property Assessment

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For this compound, the spectrum is dominated by π→π* transitions within the aniline chromophore.

The N,N-dihexylamino group acts as a strong auxochrome, modifying the absorption profile of the benzene ring. It causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Based on data from analogous compounds like N,N-dimethylaniline and N,N-diethylaniline, the UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit two main absorption bands.

A strong absorption band, analogous to the E₂-band of benzene, is expected in the region of 250-260 nm.

A lower intensity, broader band, corresponding to the B-band of benzene, is anticipated at longer wavelengths, typically around 300-310 nm.

These absorptions are due to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the lone pair on the nitrogen atom extends the π-system, raising the energy of the HOMO and thus shifting the absorption to longer wavelengths. Data from more complex systems incorporating the 4-ethynyl-N,N-dihexylaniline unit shows strong absorptions at even longer wavelengths (e.g., 380 nm), demonstrating how extending the conjugation further shifts the electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within this compound systems. The absorption spectra reveal information about the π-conjugated system and the influence of molecular structure and environment on the energy levels.

In derivatives of this compound, such as those incorporating azobenzene (B91143) units, the UV-Vis spectra are characterized by distinct absorption bands corresponding to π-π* and n-π* transitions. For instance, studies on highly π-conjugated 4,4′-diethynylazobenzene derivatives symmetrically substituted with N,N'-dihexylaniline moieties show complex spectra that are sensitive to the solvent and the isomeric state (cis/trans) of the azobenzene core. The absorption spectrum of one such derivative in cyclohexane (B81311) (CHX) exhibits multiple bands, which can be influenced by irradiation, leading to reversible isomerization and corresponding changes in the absorption profile.

Comparative analysis with simpler analogs like N,N-dimethylaniline (N,N-DMA) provides further insight. The UV-Vis spectrum of N,N-DMA shows characteristic absorption bands, with theoretical calculations attributing these to transitions to the S1(ππ∗) and S2(3s/πσ∗) states. In polar solvents, donor-acceptor molecules containing an aniline moiety can exhibit spectral shifts indicative of the formation of charge-transfer (CT) states upon photoexcitation, a phenomenon that is also relevant to this compound systems.

Table 1: UV-Vis Absorption Data for an this compound Derivative Data for a complex derivative containing the this compound moiety, measured in CH2Cl2.

| λmax (nm) | Molar Absorptivity (ε) |

| 268 | 38000 |

| 282 | 49300 |

| 310 | 26500 |

| 331 | 24200 |

| 351 | 28400 |

| 396 | 26600 |

| 427 | 21000 |

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy investigates the radiative decay of excited electronic states, providing complementary information to UV-Vis absorption. The emission properties of this compound systems are highly dependent on their molecular structure and the nature of any appended functional groups.

For N,N-dialkylamino-substituted diphenylacetylene (B1204595) derivatives, which serve as structural analogs, the presence of the electron-donating dialkylamino group results in weak fluorescence. The emission spectra are generally red-shifted compared to the unsubstituted parent compound. This is consistent with the behavior of many donor-substituted fluorophores where efficient non-radiative decay pathways compete with fluorescence. For comparison, the simpler N,N-dimethylaniline has a reported emission peak at 346 nm following excitation at 298 nm.

The instrumentation for these studies typically involves a photoluminescence spectrometer with a high-intensity lamp (e.g., Xenon), monochromators for wavelength selection, and sensitive detectors like photomultiplier tubes (PMTs). Time-resolved fluorescence measurements can further elucidate the dynamics of the excited states, distinguishing between different decay processes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular mass of this compound and its derivatives and for elucidating their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a synthesized compound with high accuracy.

For example, the derivative 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dihexylaniline has been characterized by both low-resolution (LRMS) and high-resolution mass spectrometry. The LRMS data, obtained via electron impact (EI) ionization, shows the molecular ion peak (M+) at an m/z of 493, which is also the base peak, indicating the stability of the molecular ion under these conditions.

Table 2: Mass Spectrometry Data for 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dihexylaniline

| Technique | Ion | Calculated m/z | Found m/z |

| LRMS (EI) | [M]+ | 493 | 493 (100%) |

| HRMS (ESI) | [M+H]+ | 493.2439 | 493.2448 |

The fragmentation of N,N-dialkylanilines is predictable. As with other amines, the molecular ion peak is expected to have an odd m/z value due to the presence of a single nitrogen atom, a rule known as the "nitrogen rule". The dominant fragmentation pathway is typically alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of a pentyl radical (C5H11•), resulting in a prominent fragment ion. In the analysis of polymers derived from this compound, techniques like tandem mass spectrometry (MS/MS) are employed to analyze the polymer backbone connectivity and end groups.

X-ray Diffraction (XRD) Studies of Crystalline this compound Derivatives and Polymers

X-ray diffraction (XRD) is the definitive method for investigating the crystalline structure of materials. It is used to determine the arrangement of atoms in crystalline derivatives of this compound and to assess the degree of crystallinity in its polymers. The technique relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice, governed by Bragg's Law (nλ = 2dsinθ).

Single-crystal XRD studies have been performed on derivatives such as 4,4'-ethynylenebis(this compound), providing precise information on bond lengths, bond angles, and intermolecular packing. For polymeric systems, such as those based on poly(o-phenyleneethynylene) derived from a diethynyl-N,N-dihexylaniline monomer, XRD is used to characterize the morphology. The resulting diffraction patterns can range from sharp peaks, indicative of a well-ordered crystalline structure, to broad halos, which suggest an amorphous or poorly crystalline material, a common feature in many polymers. The analysis of these patterns provides insight into the packing of polymer chains and the presence of any ordered domains.

Electrochemical Characterization Techniques

Electrochemical techniques are vital for probing the redox properties of this compound systems, which is essential for their use in electronic devices. These methods measure the potential at which the molecule undergoes oxidation and reduction.

Cyclic voltammetry (CV) is the most common technique for determining the redox potentials of a molecule. The experiment involves scanning the potential of a working electrode and measuring the resulting current. For this compound derivatives, a standard three-electrode setup is used, typically with a glassy carbon working electrode, a platinum wire auxiliary electrode, and a reference electrode such as Ag/AgCl.

Studies on N,N-dimethylaniline, a close structural analog, show a single, irreversible anodic peak around +0.76 V (vs. SCE) at slow scan rates, which is characteristic of the oxidation of the aniline moiety to an unstable radical cation that undergoes subsequent chemical reactions. The oxidation potential of aniline derivatives generally falls in the range of +0.8 to +1.1 V vs. SHE. The precise potential for this compound and its derivatives is influenced by the solvent, the supporting electrolyte, and the specific substituents on the aromatic ring. For example, the introduction of electron-donating groups typically lowers the oxidation potential, making the compound easier to oxidize.

Table 3: Typical Experimental Conditions for Cyclic Voltammetry of an this compound Derivative

| Parameter | Condition |

| Working Electrode | Glassy Carbon Disk |

| Counter Electrode | Platinum Plate |

| Reference Electrode | Ag/AgCl |

| Electrolyte | 0.3 M nBu4NPF6 |

| Scan Rate | 0.10 V/s |

Spectroelectrochemistry combines spectroscopic and electrochemical measurements in a single experiment, allowing for the direct observation of species generated at the electrode surface. ubc.ca This is particularly powerful for studying the transient radical ions and dications formed during the redox processes of this compound and its polymers.

UV-Vis-NIR spectroelectrochemistry is a widely used technique where absorption spectra are recorded as a function of the applied potential. This allows for the identification of the electronic signatures of the neutral, oxidized (polaron), and doubly oxidized (bipolaron) states of a conjugated polymer. The changes in the spectra provide direct evidence of the electronic structure modifications that occur upon doping.

More advanced methods include single-particle fluorescence spectroelectrochemistry. This technique has been used to study the oxidation of individual conjugated polymer nanoparticles, revealing how electrolyte ions penetrate the polymer matrix to screen the charge of the oxidized sites. Such studies provide a nanoscale view of the electrochemical processes that govern the material's properties. ubc.ca

Electrochemical Properties and Redox Behavior of N,n Dihexylaniline

Oxidation Pathways and Mechanisms of N,N-Dihexylaniline

The anodic oxidation of N,N-dialkylanilines, including this compound, is a complex process that can proceed through various reaction pathways. Generally, the initial step involves a one-electron transfer to form a radical cation. The stability and subsequent reactions of this radical cation are influenced by factors such as the solvent, the nature of the electrode, and the structure of the aniline (B41778) derivative itself.

For N,N-dialkylanilines, the electrogenerated radical cations can undergo further reactions, including coupling and deprotonation, to form dimeric species and eventually polymeric structures. In the case of N,N-dimethylaniline, a model compound for this compound, rapid scan cyclic voltammetry studies have shown that the radical cation can undergo a second-order coupling reaction. This process leads to the formation of N,N,N',N'-tetramethylbenzidine. It is important to note that while polymerization is a common outcome, the specific reaction pathway can be directed. For instance, in some cases, no evidence of polymerization is detected, suggesting that dimerization is the predominant reaction.

The oxidation of N,N-dialkylanilines can also be initiated by chemical oxidants like benzoyl peroxide, which generates radicals from the aniline derivative. This process is typically irreversible due to the high reactivity of the resulting ammoniumyl (B1238589) radical cation, which can lead to the formation of various products.

Influence of Alkyl Chain Length on Aniline Redox Chemistry

The length of the alkyl chains on the nitrogen atom of aniline derivatives has a notable impact on their redox chemistry. Longer alkyl chains, such as the hexyl groups in this compound, can influence both the electronic and steric properties of the molecule.

Electronically, longer alkyl chains tend to be more electron-donating, which can lower the oxidation potential of the aniline derivative compared to those with shorter chains. However, steric effects often play a more dominant role. The bulky nature of longer alkyl chains can increase the torsion angle between the aromatic ring and the nitrogen atom's lone pair, which in turn decreases the degree of π-electron conjugation. This steric hindrance can make the formation of the radical cation more difficult, leading to an increase in the oxidation potential.

Conversely, once the radical cation is formed, the oxidation to the non-protonated quinonediimine form may occur more readily. This is because the formation of sp2 hybridized nitrogen atoms in the quinonediimine structure reduces steric hindrance. Studies on N,N-dialkylanilines have shown that the lifetime of the primary radical cation is not significantly affected by the length of the alkyl group. However, research on dye-sensitized solar cells has indicated that while the alkyl chain length may not significantly affect certain charge transfer processes, the interplay between the density of the adsorbed dye and the size of cations in the electrolyte is crucial for controlling interfacial charge transfers.

This compound as an Electron Donor in Charge Transfer Complexes

This compound and other N,N-dialkylanilines are effective electron donors and can form charge-transfer (CT) complexes with suitable electron acceptors. These complexes arise from the electrostatic attraction between the electron-rich donor and the electron-deficient acceptor. The formation of CT complexes is often characterized by the appearance of a new absorption band in the electronic spectrum.

The electron-donating ability of N,N-dialkylanilines is influenced by their ionization potential; a lower ionization potential corresponds to a stronger electron donor. The interaction between the donor and acceptor can be modulated by factors such as the solvent polarity and the specific molecular structure of the components. For instance, in certain N,N-dialkylaniline-substituted systems, a twisted intramolecular charge-transfer (TICT) state can be formed upon photoexcitation, leading to dual fluorescence that is highly dependent on the solvent.

N,N-dialkylanilines have been incorporated into various molecular and macromolecular systems to study photoinduced electron transfer. In some cases, intermolecular charge transfer between different donor-acceptor moieties can occur, particularly in the solid state. The formation of an electron donor-acceptor (EDA) complex can be a key intermediate in single-electron transfer (SET) reactions. For example, the interaction between N,N-dialkylanilines and tris(pentafluorophenyl)borane (B72294) can lead to the formation of an EDA complex that initiates the generation of α-aminoalkyl radicals.

The table below summarizes the charge-transfer properties of some N,N-dialkylaniline systems.

| Donor System | Acceptor System | Key Observation |

| N,N-dialkylaniline | 1,1-dicyanoethene | Interaction can be modulated by phenyl group rotation. |

| N,N-dialkylaniline | Tris(pentafluorophenyl)borane | Forms an electron donor-acceptor (EDA) complex. |

| N,N-dimethylaniline-substituted tetraethynylethene | (self) | Exhibits dual fluorescence due to a twisted intramolecular charge-transfer (TICT) state. |

| Anthracene | N,N-dialkylanilines (including DBA) | Forms complexes with exciplex-like emission. |

Electropolymerization of this compound and Related Dialkylanilines

The electropolymerization of aniline and its derivatives is a well-established method for creating conductive polymer films. N,N-dialkylanilines, including this compound, can also be electropolymerized to form electroactive materials.

The electrochemical oxidation of N,N-dialkylaniline monomers in an acidic medium leads to the formation of polymer films on the electrode surface. The process typically involves the initial oxidation of the monomer to a radical cation, followed by coupling reactions. For N,N-dialkylanilines, this can result in the formation of "ionene polymers" which have positively charged quaternary ammonium (B1175870) groups within the polymer backbone.

These polymer films, such as poly(N,N-di-n-butylaniline) (PBA), can be deposited by continuous potential cycling in a suitable electrolyte solution. While the resulting polymer may initially be an insulator and electroinactive, its properties can be modified. For instance, PBA films become conducting when used for the electro-oxidation of iodide ions. The structure of these polymers provides them with anion exchange capabilities.

The synthesis of electroactive polymers can also be achieved through the electropolymerization of specifically designed monomers. The resulting polymer films can be characterized using techniques like cyclic voltammetry and UV-Vis-NIR spectroscopy.

Polyaniline and its derivatives are known for their rich electrochemical activity and are considered promising materials for pseudocapacitors. Pseudocapacitance is a type of electrochemical energy storage that arises from fast and reversible faradaic redox reactions occurring at or near the surface of the electrode material.

The pseudocapacitive behavior of polyaniline derivatives stems from the reversible redox transitions between their different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). These transitions involve the insertion and extraction of both electrons and ions from the electrolyte.

While pure polyaniline can suffer from degradation during the doping/dedoping process, its flexibility allows for the formation of composites with other materials to enhance supercapacitive performance. The incorporation of substituents on the aniline ring, such as alkyl groups, affects the electrochemical properties of the resulting polymer. Although N,N-dialkylated polyanilines like poly(N,N-di-n-butylaniline) can be initially electroinactive, they can be transformed into electroactive materials that exhibit specific electrochemical responses. The electrochemical activity of these materials is often linked to their ability to undergo redox reactions, which is the fundamental basis for their potential use in pseudocapacitive applications. The unique structure of polymers derived from N,N-dialkylanilines, with their ion-exchange properties, offers interesting possibilities for developing functional electrochemical materials.

The table below provides a summary of the electrochemical characteristics of some polyaniline derivatives.

| Polymer Derivative | Key Electrochemical Property | Potential Application |

| Poly(N,N-di-n-butylaniline) | Initially electroinactive, becomes conductive upon interaction with iodide. | Selective ion sensing. |

| Polyaniline (general) | Reversible redox states, pseudocapacitance. | Supercapacitors, batteries. |

| Substituted Polyanilines | Oxidation potential influenced by electronic and steric effects of substituents. | Tunable electronic materials. |

Applications of N,n Dihexylaniline in Advanced Materials and Catalysis

N,N-Dihexylaniline in Organic Electronics and Optoelectronic Devices

The unique electronic and physical properties of this compound have led to its incorporation into a variety of organic electronic and optoelectronic devices. These devices often rely on the precise control of molecular structure to achieve desired functionalities, such as light absorption, emission, and charge transport.

Naphthalene (B1677914) bisimides (NDIs) are a class of organic molecules known for their electron-accepting properties and are widely studied for applications in organic electronics. The performance of NDI-based materials can be significantly enhanced by introducing electron-donating moieties. The integration of this compound as a donor group into NDI dyes has been a successful strategy to create donor-acceptor systems with tunable optoelectronic properties.

For instance, the attachment of a 4-ethynyl-N,N-dihexylaniline group to the NDI core has been shown to red-shift the absorbance and enhance the fluorescence quantum yield of the resulting dye. This modification makes these materials promising candidates for optoelectronic switches. The steric hindrance provided by the bulky hexyl groups on the this compound unit can also be advantageous in preventing undesirable aggregation of the planar NDI cores, which is crucial for maintaining their electronic properties in the solid state.

Table 1: Impact of this compound Integration on NDI Dye Properties

| Property | Observation | Reference |

|---|---|---|

| Absorption Spectrum | Red-shift to longer wavelengths | |

| Fluorescence Quantum Yield | Enhanced | |

| Molecular Aggregation | Reduced due to steric hindrance |

| Application Potential | Optoelectronic switches | |

Organic light-emitting diodes (OLEDs) are devices that emit light in response to an electric current, with the emissive layer being an organic compound. The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used. this compound can be incorporated into the molecular design of materials for OLEDs, often as part of a larger conjugated system.

While direct applications of this compound itself as the primary emissive material are not extensively documented, its role as a building block in creating more complex molecules for OLEDs is significant. For example, it can be part of a donor-acceptor structure where it functions as the electron-donating unit. This can influence the energy levels (HOMO and LUMO) of the molecule, which is critical for efficient charge injection and recombination, ultimately leading to light emission. The use of such tailored organic molecules is a key strategy in developing high-performance OLEDs.

In the field of solar energy, this compound has found application as a component in sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic device that converts light into electricity through the use of a photosensitizer adsorbed onto a wide-bandgap semiconductor.

This compound can act as a strong electron-donating group within the structure of an organic dye. This "push-pull" architecture, where an electron donor is connected to an electron acceptor through a π-conjugated bridge, is a common design principle for efficient DSSC sensitizers. The this compound moiety helps in enhancing the light-harvesting capability of the dye and facilitates efficient charge separation at the dye-semiconductor interface. For example, a dye featuring a this compound donor attached to a thiophene-based linker demonstrated good performance in quasi-solid-state DSSCs.

Table 2: Performance of a DSSC with a Dye Containing this compound

| Parameter | Value | Reference |

|---|---|---|

| Short-circuit current density (Jsc) | 13.3 mA cm⁻² | |

| Open-circuit voltage (Voc) | 943 mV | |

| Fill factor (FF) | 0.70 | |

| Power conversion efficiency (PCE) | 8.78% |

Note: The data presented is for a high-performing indoline (B122111) dye and is illustrative of the potential of dyes with similar donor structures.

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The electron-rich nature of this compound makes it a suitable component for the design of fluorescent chemosensors.

By incorporating this compound into a larger molecular framework that also contains a recognition site for a target analyte, a sensor can be created. The binding of the analyte to the recognition site can alter the electronic properties of the molecule, leading to a change in its fluorescence. For example, this compound can be part of a donor-π-acceptor system where the fluorescence is sensitive to the local environment or the presence of specific ions or molecules. mdpi.com The design of such sensors is an active area of research with applications in environmental monitoring and biological imaging.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property that is crucial for applications in optical communications and data storage. Organic materials with large π-conjugated systems and significant charge asymmetry, often achieved through donor-acceptor structures, can possess large NLO properties.

This compound, with its strong electron-donating character, has been used in the synthesis of NLO materials. For example, it has been incorporated into azobenzene (B91143) derivatives, which are known for their photoisomerization properties. The resulting molecules have been shown to exhibit a large third-order NLO response, which is essential for applications in all-optical switching and other photonic devices.

Design of this compound-Based Chemosensors and Probes

This compound in Polymer Science and Engineering

Polymer science and engineering involves the design, synthesis, and characterization of polymers for various applications. uclouvain.be The properties of polymers can be tailored by the choice of monomers and the polymerization method.

The incorporation of this compound into polymer structures, either as a pendant group or as part of the main chain, can impart specific functionalities to the resulting material. The electron-donating properties of the this compound unit can be utilized to create electroactive polymers for applications in organic electronics. Furthermore, the long hexyl chains can enhance the solubility of the polymer in organic solvents, which is beneficial for solution-based processing techniques. While the direct use of this compound in high-volume commercial polymers is not widespread, its role in the development of specialty functional polymers for advanced applications is an area of ongoing research.

Monomers for Conjugated Polymer Synthesis

This compound and its derivatives are utilized as monomers for the synthesis of conjugated polymers, which are materials of significant interest for applications in electronics and photonics. The dihexylaniline moiety serves as a strong electron-donating group, which is a crucial component for creating polymers with specific electronic and optical properties.

For instance, 3,4-diethynyl-N,N-dihexylaniline has been used as an asymmetric monomer in Sonogashira polycondensation and oxidative polymerization to produce poly(o-phenyleneethynylene) and poly(o-phenylenebutadiynylene) derivatives. The resulting polymers can be post-functionalized to create donor-acceptor type structures, which exhibit well-defined charge-transfer (CT) bands and redox activity. This approach allows for the tuning of the polymer's frontier energy levels, which is essential for applications in n-type semiconducting materials.

Similarly, this compound has been incorporated into more complex monomer structures. For example, it has been linked to naphthalene bisimide cores via an ethynyl (B1212043) group. The resulting monomers can be polymerized to form materials with potential applications in electrochromic devices, where the polymer's color can be changed by applying an electrical potential. The incorporation of the bulky dihexylaniline group often enhances the solubility of the resulting conjugated polymers in common organic solvents, which is a significant advantage for solution-based processing of electronic devices.

End-Functionalized Polymers in Photoinduced Polymerization

The N,N-dialkylaniline group, including this compound, can be introduced as an end-group on a polymer chain, creating what is known as an end-functionalized polymer. These functionalized polymers are valuable in photoinduced polymerization processes, where they can act as macromolecular co-initiators.

In a typical system, a photosensitizer (like benzophenone) absorbs light and becomes excited. This excited sensitizer can then abstract a hydrogen atom from the α-carbon of the N,N-dialkylamino group at the polymer chain end. researchgate.net This process generates a macroradical, which can then initiate the polymerization of a second monomer, leading to the formation of block copolymers. researchgate.net This technique allows for the synthesis of well-defined block copolymers with tailored architectures. researchgate.net For example, polystyrene with an N,N-dimethylaniline end-group has been successfully used to initiate the polymerization of methyl methacrylate, forming a polystyrene-block-poly(methyl methacrylate) copolymer. researchgate.net This method provides a pathway to materials with combined properties from different polymer blocks.

Use as Polymerization Activators/Initiators

Tertiary aromatic amines, such as this compound, are widely used as accelerators or co-initiators in various polymerization systems, particularly in free-radical polymerization. They are often paired with an initiator, such as benzoyl peroxide (BPO). The amine acts as a reducing agent, promoting the decomposition of the peroxide at lower temperatures than would be possible with heat alone. This redox reaction generates free radicals that initiate the polymerization of monomers like methacrylates. The concentration of the amine and its ratio to the initiator can significantly affect the polymerization kinetics, such as the setting time and the final degree of monomer conversion.

In the realm of photopolymerization, N,N-dialkylanilines are key components of photoinitiating systems. They act as electron donors in conjunction with a photosensitizing dye. vot.pl Upon light absorption, the dye transfers energy or an electron to the amine, leading to the formation of an initiating radical. vot.pl This is particularly useful in visible-light-cured systems, such as those used in dental resins. vot.pl this compound is explicitly mentioned as a potential component in photoradical polymerization initiator systems.

Synthesis of Block and Graft Copolymers Utilizing this compound Functionality

The functional nature of the this compound group allows for its use in creating more complex polymer architectures like block and graft copolymers.

Block Copolymers: As mentioned in section 5.2.2, polymers end-functionalized with an N,N-dialkylaniline moiety can serve as macroinitiators for the synthesis of block copolymers. researchgate.net This "grafting from" approach allows for the sequential addition of different monomer blocks. For example, Atom Transfer Radical Polymerization (ATRP) can be used to create a polymer with a terminal group that can be converted to an N,N-dialkylaniline functionality. This macroinitiator can then be used in a photoinduced polymerization to grow a second block. researchgate.net

Graft Copolymers: In graft copolymers, side chains of one type of polymer are attached to a main chain of another. A polymer backbone can be synthesized to contain this compound units as pendant groups. These groups can then be activated, for example photochemically, to initiate the polymerization of another monomer, forming the grafted side chains. This method allows for the creation of "hairy-rod" type structures where flexible polymer chains are grafted onto a more rigid conjugated backbone, potentially combining good processability with desirable electronic properties.

The table below summarizes the role of this compound in forming different copolymer structures.

| Copolymer Type | Synthesis Strategy | Resulting Architecture |

| Block Copolymer | A polymer chain is first synthesized with an this compound group at one end. This functional end-group is then used to initiate the polymerization of a second monomer, creating a linear chain of two distinct polymer blocks. researchgate.net | A linear polymer chain composed of sequential blocks of different monomers (e.g., A-B or A-B-A). |

| Graft Copolymer | A primary polymer backbone is created that includes this compound moieties as part of its repeating units or as pendant groups. These sites are then activated to initiate the growth of secondary polymer chains, which extend as branches from the main backbone. | A polymer structure where chains of a second polymer (the graft) are attached as side chains to the main polymer backbone. |

Development of Smart and Functional Polymers

"Smart" or "functional" polymers are materials designed to respond to external stimuli such as light, heat, pH, or an electric field. The incorporation of this compound into polymer structures is a key strategy for developing such materials, particularly those with electroactive or photoactive properties.

Polymers containing this compound can exhibit electrochromism, the ability to change color in response to an applied voltage. The dihexylaniline moiety acts as an electron-rich unit, and when the polymer is electrochemically oxidized or reduced, its electronic structure changes, leading to a change in its light absorption properties. For example, polymers incorporating 4-ethynyl-N,N-dihexylaniline have been investigated for their electrochromic behavior, showing reversible color changes and high optical contrast, which are desirable for applications like smart windows and displays.

The responsiveness of these polymers stems from the redox activity of the aniline (B41778) unit. This allows for the creation of materials that can not only change color but also potentially switch their fluorescence or conductivity in response to stimuli, opening doors for applications in sensors, data storage, and bio-medical devices.

Catalytic Applications of this compound and Its Derivatives

Beyond its role as a structural component in polymers, this compound and its derivatives can also function as catalysts, particularly in reactions involving electron transfer.

Role as Electron-Transfer Catalysts in Organic Synthesis

N,N-dialkylanilines are effective organocatalysts for photoredox reactions. In these processes, the aniline derivative absorbs light or is sensitized by another photocatalyst. In its excited state, it can act as a potent single-electron donor. This ability to initiate an electron transfer cascade allows it to catalyze a variety of organic transformations under mild conditions.

The general mechanism involves the single-electron transfer (SET) from the excited N,N-dialkylaniline to a substrate, generating a radical ion pair. Subsequent reaction steps can lead to various bond formations or cleavages. This type of catalysis is valuable because it often avoids the use of toxic or expensive metal catalysts. For example, N,N-dialkylanilines can catalyze the N-dealkylation of amides or the functionalization of C-H bonds under visible light irradiation. While much of the detailed research focuses on the simpler N,N-dimethylaniline, the principles of photoinduced electron transfer are broadly applicable to other N,N-dialkylanilines like this compound.

Catalysis in Reductive Lithiation Reactions

The role of N,N-dialkylanilines as catalysts in reductive lithiation reactions has been a subject of study, offering an alternative to more common aromatic electron-transfer agents like naphthalene or 4,4′-di-tert-butylbiphenyl (DTBB). Research has demonstrated that simpler analogues, such as N,N-dimethylaniline (DMA), can serve as effective and economically advantageous catalysts for the reductive lithiation of substrates like phenyl thioethers and alkyl chlorides using lithium metal. These reactions are crucial for the formation of organolithium compounds, which are valuable intermediates in organic synthesis.

The mechanism in these catalytic systems is fundamentally different from reactions using preformed aromatic radical anions. Instead of the reaction occurring in solution, the catalysis takes place on the surface of the lithium metal. The N,N-dialkylaniline catalyst facilitates the continuous reactivation of the lithium surface, a process that is key to the reaction's success. This surface-mediated mechanism also reverses the typical order of reactivity, where steric effects of the substrate's alkyl substituent become more dominant than electronic effects. One significant advantage of using DMA is its ability to function effectively without the need to first remove the passivating oxide layer from the lithium metal.

However, while the catalytic activity of N,N-dimethylaniline in reductive lithiations is established, specific research detailing the application of this compound in this role is not extensively documented in the available scientific literature. The principles of catalysis by N,N-dialkylanilines suggest that this compound could potentially participate in similar reactions, but dedicated studies are required to confirm its efficacy and specific catalytic parameters. General methods for reductive lithiation continue to be explored to enhance the versatility and stereoselectivity of creating organolithiums from various precursors, including phenyl thioethers.

Participation in C-H Bond Activation Processes

This compound belongs to the class of N,N-dialkylanilines, which are recognized as versatile substrates in C-H bond activation and functionalization reactions. These processes allow for the direct conversion of stable C-H bonds into new C-C, C-O, or C-N bonds, providing efficient pathways for synthesizing complex molecules. The nitrogen atom and its alkyl groups in N,N-dialkylanilines can play a crucial role in directing and facilitating these transformations.

Several catalytic systems have been developed to achieve the functionalization of N,N-dialkylanilines. One notable example is an iron(III)-catalyzed ortho-benzoyloxylation, which forms a C-O bond at the aromatic position ortho to the amino group. This reaction proceeds under mild conditions and is applicable to a variety of N,N-disubstituted anilines. The reaction's mechanism is believed to be a polar, Friedel-Crafts-like process where the nucleophilicity of the aniline substrate is a key factor.

Another powerful strategy involves a double C-H functionalization. A reported [4+1] annulation method transforms N,N-dialkylanilines into N-alkylindoles. This process involves the site-selective activation of both a C(sp³)–H bond on one of the N-alkyl chains and a C(sp²)–H bond on the aromatic ring. The reaction is initiated by a tuned amidyl radical that performs a selective hydrogen atom transfer (HAT), followed by the addition of a sulfonyl diazo coupling partner which promotes homolytic aromatic substitution. This methodology highlights the capacity for complex heterocyclic synthesis starting from simple N,N-dialkylanilines.

Furthermore, dual nickel and photoredox catalysis has been employed for the C-H functionalization of N-aryl amines to form benzylic amines. In this system, an α-amino radical is generated and directly arylated by the nickel catalyst. For N-methyl-N-alkylanilines, the arylation occurs with high regioselectivity at the methyl carbon. While acyclic N,N-dialkylanilines where neither group is a methyl were not competent partners under the reported conditions, these findings collectively demonstrate the diverse ways in which the C-H bonds of N,N-dialkylanilines can be activated for synthetic purposes.

Table 1: Examples of C-H Activation Reactions Involving N,N-Dialkylanilines

| Reaction Type | Catalyst System | Substrate Class | Key Transformation | Ref. |

| ortho-Benzoyloxylation | Iron(III) | N,N-Dialkylanilines | C(sp²)-H functionalization to form a C-O bond | |

| [4+1] Annulation | Radical Initiator | N,N-Dialkylanilines | Double C(sp³)-H and C(sp²)-H functionalization to form N-alkylindoles | |

| α-Arylation | Ni/Photoredox Dual Catalysis | N-Aryl Amines | C(sp³)-H functionalization to form a C-C bond |

Involvement in N-C Bond Cleavage Reactions

The cleavage of the N-C bond in N,N-dialkylanilines is a significant transformation in organic synthesis, enabling the dealkylation of amines or the use of the amine as a directing group that is later removed. These reactions are often challenging due to the general stability of N-C bonds.

Recent advances have demonstrated the feasibility of oxidative N-C bond cleavage in N,N-dialkylanilines. A notable study utilized a biomass-derived single-atom zinc catalyst (ZnN₄-SAC) to effectively promote the oxidative cleavage of N-C bonds in both N-alkylanilines and N,N-dialkylanilines to produce anilines. This system is particularly effective as it can facilitate the successive cleavage of both alkyl groups from N,N-dialkylanilines under an oxygen atmosphere at elevated temperatures.

The proposed mechanism for this transformation begins with the oxidative dehydrogenation of the α-C(sp³)–H bond to form an imine or iminium intermediate. For N,N-dialkylanilines, the reaction proceeds through mono-dealkylation to form an N-alkylaniline intermediate, which is then further oxidized. The process involves the generation of reactive oxygen species (·O₂⁻) which facilitate the initial dehydrogenation. Subsequent hydrolysis of the imine intermediate yields the dealkylated aniline and an aldehyde.

In a different context, N-C bond cleavage has been observed as a side reaction during metalation studies. For instance, the reaction of N,N-dimethylaniline with n-BuNa followed by the introduction of t-Bu₂Zn resulted in a co-crystalline product that included a species formed from the cleavage of a Me₂N–C bond. While not the primary goal of that study, it underscores the reactivity of the N-C bond under specific organometallic conditions. The development of catalytic systems for C-N bond activation is an active area of research, with transition metals playing a key role in enabling these challenging transformations.

Table 2: Research Findings on N-C Bond Cleavage in N,N-Dialkylanilines

| Catalyst / Reagent | Substrate Class | Reaction Conditions | Outcome | Ref. |

| Single Zn Atom Catalyst (ZnN₄-SAC) | N,N-Dialkylanilines | O₂ (10 bar), 150 °C | Successive cleavage of both N-C bonds to yield anilines | |

| n-BuNa / t-Bu₂Zn | N,N-Dimethylaniline | Hexane, TMEDA | Observation of Me₂N-C bond cleavage product |

Theoretical and Computational Investigations of N,n Dihexylaniline Systems

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., HOMO/LUMO levels)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of N,N-Dihexylaniline. These calculations provide optimized molecular geometries and detailed information about the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energy levels, known as the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the chemical stability and reactivity of the molecule. A smaller gap generally implies that the molecule can be more easily excited, which influences its color and electronic behavior. For this compound, the lone pair of electrons on the nitrogen atom and the π-system of the aniline (B41778) ring significantly contribute to the HOMO level, making it an effective electron donor. The hexyl chains, while primarily influencing solubility and morphology, can also have a minor electronic effect.

Several key electronic properties can be derived from HOMO and LUMO energy values using Koopmans' theorem, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help quantify the molecule's reactivity.

Table 1: Representative Quantum Chemical Parameters Calculated for Donor-Acceptor Systems This table illustrates typical parameters obtained from DFT calculations for molecules containing donor moieties like N,N-dialkylanilines. The values are representative and depend on the specific computational method (functional and basis set) used.

| Parameter | Symbol | Formula | Typical Significance |

| HOMO Energy | EHOMO | - | Correlates with ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | - | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Relates to chemical stability and the energy of the lowest electronic transition. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |